molecular formula C29H35N3O4 B2880129 (E)-N,N'-dicyclohexylcarbamimidoyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate CAS No. 319428-68-7

(E)-N,N'-dicyclohexylcarbamimidoyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate

Cat. No.: B2880129
CAS No.: 319428-68-7
M. Wt: 489.616
InChI Key: GUZZHLOBAZNQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N,N'-dicyclohexylcarbamimidoyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate is a useful research compound. Its molecular formula is C29H35N3O4 and its molecular weight is 489.616. The purity is usually 95%.
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Scientific Research Applications

Novel Catalysts and Synthesis Methods

A novel nanosized N-sulfonated Brönsted acidic catalyst was developed to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research showcases the potential of novel compounds in facilitating efficient and eco-friendly synthetic routes for polyhydroquinolines, which are significant in pharmaceutical chemistry (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).

Antimalarial Drug Development

Research into N-tert-butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, highlights the role of synthetic chemistry in developing affordable and effective antimalarial drugs. The molecule was designed based on chemical and pharmacokinetic considerations, demonstrating the importance of chemical synthesis in drug discovery (P. O’Neill et al., 2009).

Photocycloaddition Reactions

The study on the intramolecular photocycloaddition of the C=C double bond to the C≡N triple bond, resulting in novel cyclic systems, exemplifies the applications of complex organic molecules in exploring new reaction pathways and synthesizing unique cyclic structures (H. Sakuragi et al., 1994).

Properties

IUPAC Name

(N,N'-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O4/c33-25(36-29(30-21-12-3-1-4-13-21)31-22-14-5-2-6-15-22)18-9-19-32-27(34)23-16-7-10-20-11-8-17-24(26(20)23)28(32)35/h7-8,10-11,16-17,21-22H,1-6,9,12-15,18-19H2,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZZHLOBAZNQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)OC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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